(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Overview
Description
(1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine is a complex organic compound that features a cyclohexane ring substituted with two hydroxyl groups and two triphenylpropionyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine, which is reacted with triphenylpropionic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bonds.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triphenylpropionyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and its steric properties make it an interesting candidate for studying enzyme-substrate interactions.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, (1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine could be used in the production of polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylpropionyl groups provide steric hindrance and hydrophobic interactions. These properties allow the compound to modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: The parent compound without the triphenylpropionyl groups.
N,N’-Dihydroxycyclohexane-1,2-diamine: A simpler derivative with only hydroxyl groups.
Triphenylpropionic acid derivatives: Compounds with similar triphenylpropionyl groups but different core structures.
Uniqueness
(1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine is unique due to its combination of hydroxyl and triphenylpropionyl groups on a cyclohexane-1,2-diamine backbone. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-hydroxy-N-[(1R,2R)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFLRGVWVBFFY-NDOUMJCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463229 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860036-29-9 | |
Record name | Benzenepropanamide, N,N′-(1R,2R)-1,2-cyclohexanediylbis[N-hydroxy-β,β-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860036-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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